5-NORBORNENE-2-CARBONITRILE
Description
Significance of Norbornene Frameworks in Synthetic Chemistry
The norbornene scaffold, chemically known as bicyclo[2.2.1]heptene, is a cornerstone in modern synthetic chemistry. nih.govontosight.ai These frameworks are most commonly synthesized via the Diels-Alder cycloaddition reaction between cyclopentadiene (B3395910) and various dienophiles. nih.gov The rigid, conformationally preorganised structure of the norbornane (B1196662) framework makes it exceptionally useful in fields where molecular geometry is critical, such as medicinal chemistry and in the design of chiral auxiliaries for asymmetric synthesis. rsc.org
Norbornene derivatives have garnered significant attention for their potential therapeutic applications, particularly in cancer research, where they can form the backbone of polymers used as carriers for chemotherapeutic agents. nih.gov In polymer science, the norbornene unit is prized for its ability to undergo Ring-Opening Metathesis Polymerization (ROMP), yielding polynorbornenes with desirable properties like high thermal stability, chemical resistance, and optical transparency. nih.govfiveable.mescirp.org These characteristics make them suitable for advanced applications, including optical fibers, lenses, and photoresist materials for microelectronics. scirp.orggoogle.com The unique structure and reactivity of the norbornene framework establish it as a vital intermediate in the synthesis of agrochemicals, pharmaceuticals, and other complex molecular architectures. ontosight.aifiveable.meontosight.aiontosight.ai
Structural Features and Inherent Reactivity of the Bicyclic System
The defining characteristic of the norbornene system is its bicyclo[2.2.1]hept-5-ene framework, which features a cyclohexene (B86901) ring bridged by a methylene (B1212753) group. cymitquimica.comontosight.ai This bridged structure imposes significant ring strain, particularly at the double bond, rendering the alkene functionality highly reactive compared to acyclic or simple cyclic alkenes. nih.govontosight.aifiveable.me This stored strain energy provides a powerful thermodynamic driving force for reactions that relieve it, such as cycloadditions and polymerizations. fiveable.me
The reactivity of norbornene derivatives is heavily influenced by the stereochemistry of substituents on the bicyclic frame, which can exist as endo or exo isomers. scirp.orgresearchgate.net The synthesis of 5-norbornene-2-carbonitrile (B1293559) through the Diels-Alder reaction of cyclopentadiene and acrylonitrile (B1666552) is a classic example, producing a mixture of these two isomers. nih.govrsc.orgresearchgate.net This particular reaction is known to proceed via an asynchronous [4+2] cycloaddition pathway. researchgate.net The spatial orientation of the substituent in endo versus exo isomers can lead to different reaction rates and product outcomes; for instance, the exo-isomer of a norbornene carboxylic ester exhibits higher reactivity in ROMP than its endo counterpart. scirp.org This stereochemical control is a critical consideration in the strategic design of synthetic pathways.
Influence of the Nitrile Functional Group on Molecular Reactivity
The presence of the nitrile (–C≡N) functional group significantly modulates the chemical behavior of the norbornene scaffold. innospk.com The carbon atom of the nitrile group is inherently electrophilic due to the high electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. libretexts.orgwikipedia.org This reactivity is a key feature, making this compound an ideal candidate for various polymerization processes and nucleophilic substitution reactions. innospk.com
The nitrile group is a versatile functional handle that can be transformed into other valuable groups. innospk.com For example, it can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides, or it can be reduced to form primary amines using reagents like lithium aluminum hydride. libretexts.orgwikipedia.orgnumberanalytics.com This synthetic flexibility allows this compound to serve as a precursor to a wide array of other organic compounds. innospk.com Furthermore, the electron-withdrawing nature of the nitrile group influences the electronic properties of the entire molecule, which is evident in its synthesis; the presence of the cyano group on acrylonitrile is responsible for the asynchronous nature of its Diels-Alder reaction with cyclopentadiene. researchgate.net
Overview of Research Trajectories for this compound
Research involving this compound follows several key trajectories, primarily leveraging its dual reactivity stemming from the strained alkene and the functional nitrile group. A major area of application is in polymer and materials science, where it serves as a functional monomer. innospk.comcymitquimica.com Its polymerization leads to the creation of advanced polymers and composites that are lightweight and durable. innospk.com These materials find use in specialized applications, including the formulation of high-performance adhesives and sealants. innospk.com
In synthetic organic chemistry, this compound is valued as a versatile building block. chemicalbook.com Its synthesis via the Diels-Alder reaction between cyclopentadiene and acrylonitrile is a subject of fundamental research, with studies focusing on the stereochemical outcome and the asynchronous mechanism of the cycloaddition. nih.govresearchgate.netacs.org The subsequent chemical transformations of the molecule, such as the hydrogenation of the double bond or reduction of the nitrile group, are also areas of investigation. sigmaaldrich.comchemicalbook.com Furthermore, the compound and its derivatives are explored as monomers for photoresist polymers used in the electronics industry, where the selective synthesis of a specific isomer (typically exo) is often crucial to prevent undesirable side reactions and improve material performance. scirp.orggoogle.com
Table 2: Synonyms for this compound
| Synonym |
|---|
| Bicyclo[2.2.1]hept-5-ene-2-carbonitrile |
| 2-Cyanobicyclo[2.2.1]hept-5-ene |
| 5-Cyanobicyclo[2.2.1]hept-2-ene |
| 2-Cyano-5-norbornene |
| 5-Cyano-2-norbornene |
| 5-Cyanonorbornene |
| Norbornenecarbonitrile |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2/t6-,7+,8?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAXQTDMWYDIJX-KJFJCRTCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CC([C@@H]1C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Norbornene 2 Carbonitrile and Its Derivatives
Diels-Alder Cycloaddition Strategies
5-Norbornene-2-carbonitrile (B1293559) is conventionally synthesized through the Diels-Alder reaction, a cornerstone of organic chemistry for forming six-membered rings. semanticscholar.orglibretexts.org This cycloaddition involves the reaction of a conjugated diene, in this case, cyclopentadiene (B3395910), with a dienophile, acrylonitrile (B1666552). semanticscholar.orglibretexts.org
The reaction between cyclopentadiene and acrylonitrile proceeds via a concerted [4+2] cycloaddition mechanism. libretexts.orgnih.gov This means the new sigma bonds forming the cyclohexene (B86901) ring are created in a single transition state. libretexts.org In this pericyclic reaction, the π-electrons of the reactants redistribute in a cyclic manner. libretexts.org Computational studies using density functional theory (B3LYP and M06-2X) have shown that for the reaction of cyclopentadiene with acrylonitrile, the concerted cycloaddition is energetically preferred over a stepwise, diradical pathway by 5.9 kcal/mol. nih.gov This computational finding aligns with experimental observations where only the Diels-Alder adduct is formed. nih.gov The concerted mechanism involves a cyclic transition state where two p orbitals from carbons 1 and 4 of cyclopentadiene overlap head-on with the two p orbitals from the alkene of acrylonitrile to form two new sigma bonds. The remaining two p orbitals on the diene overlap to create the new π-bond in the resulting this compound. libretexts.org
The Diels-Alder reaction is well-known for its endo-selectivity, a preference for the formation of the endo isomer due to secondary orbital overlap between the developing π-bond and the substituent on the dienophile. semanticscholar.orgscirp.org In the reaction between cyclopentadiene and acrylonitrile, this results in a mixture of endo and exo isomers of this compound. researchgate.net However, acrylonitrile shows less selectivity compared to other dienophiles like methyl acrylate (B77674). rsc.org The typical product of a conventional Diels-Alder cycloaddition between cyclopentadiene and an acrylic compound is an endo-rich mixture, often with an endo/exo ratio of around 80/20. semanticscholar.orgscirp.orgscirp.org The exo-isomer is generally more desirable for certain applications, such as polymerization, due to its higher reactivity. semanticscholar.orgresearchgate.net While the endo adduct is the kinetic product, the exo isomer is thermodynamically more stable. scirp.orglatech.edu
Lewis acids are known to enhance the endo-selectivity of Diels-Alder reactions. semanticscholar.orgmasterorganicchemistry.com For instance, tin tetrachloride (SnCl₄) can be used to catalyze the reaction between butadiene and a dienophile. masterorganicchemistry.com In the context of asymmetric synthesis, chiral catalysts are employed to control the enantioselectivity of the reaction. Copper(II)–bisoxazoline complexes have been shown to catalyze the asymmetric Diels-Alder cycloaddition of α-thioacrylates with cyclopentadiene, yielding the endo product with high diastereo- and enantioselectivity. rsc.org Strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts have also been developed for highly stereoselective spirocyclizing Diels-Alder reactions. nih.gov Furthermore, Oppolzer's camphorsultam can be used as a chiral auxiliary to direct the diastereoselectivity of the cycloaddition, leading to an enantioselective product after its removal. chemrxiv.org
For related norbornene derivatives, one-pot synthetic strategies have been developed to improve efficiency. For example, a continuous-flow microreactor has been used for the one-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride (B1165640) from dicyclopentadiene and maleic anhydride. latech.edu In this process, cyclopentadiene is generated in situ from the cracking of dicyclopentadiene at high temperatures and immediately reacts with the dienophile. latech.edu This method allows for high conversion and selectivity in a short reaction time. latech.edu
Isomerization and Stereocontrol of this compound Isomers
Due to the kinetic preference for the endo isomer in the Diels-Alder reaction, methods to isomerize the initial product mixture to favor the thermodynamically more stable exo isomer are crucial for applications requiring the pure exo form.
Base-promoted isomerization is an effective method for enriching the exo-isomer content of this compound derivatives. scirp.orgscirp.orgresearchgate.net This process involves the removal of the acidic proton at the α-position to the nitrile group, forming a carbanion intermediate. scirp.orgscirp.org This carbanion has a low activation barrier for inversion of its geometry, allowing for equilibration between the endo and exo forms. scirp.orgscirp.org Strong bases, such as sodium tert-butoxide (tBuONa), have been shown to be particularly effective, rapidly promoting isomerization to reach a thermodynamic equilibrium with an exo content of approximately 60% even at room temperature. semanticscholar.orgscirp.orgresearchgate.net
The following table summarizes the effect of different bases on the isomerization of a related compound, methyl 5-norbornene-2-carboxylate, from an initial endo/exo ratio of 80/20.
| Base | Temperature (°C) | Time (min) | Final Exo Content (%) |
| Sodium Methoxide | 25 | 180 | ~45 |
| Sodium Methoxide | 67 | 180 | ~50 |
| Sodium tert-Butoxide | 25 | 10 | ~60 |
This data is based on findings for a similar compound, methyl 5-norbornene-2-carboxylate, and illustrates the principle of base-promoted isomerization. scirp.org
This methodology provides a practical route to obtain isomerically enriched exo-5-norbornene-2-carbonitrile and its derivatives, which are valuable intermediates for various applications. semanticscholar.org
Kinetic and Thermodynamic Control in Isomerization Processes
The synthesis of this compound, typically achieved through a Diels-Alder reaction between cyclopentadiene and acrylonitrile, results in a mixture of stereoisomers: the endo and exo forms. The relative proportions of these isomers in the final product are governed by the principles of kinetic and thermodynamic control.
Under kinetic control, which typically involves lower reaction temperatures, the faster-forming product is favored. In the Diels-Alder reaction for norbornene derivatives, the endo isomer is the kinetic product. nih.gov This preference is attributed to favorable orbital overlap in the transition state. nih.gov Conversely, thermodynamic control, favored by higher temperatures and longer reaction times, leads to the formation of the most stable product. nih.gov For 2-substituted norbornenes, the exo isomer is generally the more thermodynamically stable product due to reduced steric congestion. jst.go.jplatech.edu
Isomerization from the kinetically favored endo product to the more stable exo product can be achieved post-synthesis. Studies on the related compound, 5-norbornene-2-carboxylic acid, have demonstrated that this isomerization can be promoted under basic conditions. researchgate.net For instance, preliminary studies on methyl 5-norbornene-2-carboxylate showed that base-promoted isomerization could be accomplished, with the exo-content at equilibrium reaching approximately 60%. researchgate.net High temperatures can also drive the equilibrium towards the thermodynamic product. latech.edu The process involves the reversible nature of the Diels-Alder reaction (a retro-Diels-Alder followed by a new cycloaddition) or base-catalyzed enolization, allowing the system to reach thermal equilibrium and favor the exo isomer. nih.govresearchgate.net
| Control Type | Favored Isomer | Typical Conditions | Rationale |
|---|---|---|---|
| Kinetic | endo-5-norbornene-2-carbonitrile | Low reaction temperatures (e.g., room temperature) | Lower activation energy; favored by orbital overlap in the transition state. nih.gov |
| Thermodynamic | exo-5-norbornene-2-carbonitrile | Elevated temperatures, longer reaction times, presence of a base | Product is more stable due to lower steric hindrance. jst.go.jplatech.edu |
Enzymatic or Biologically Inspired Catalysis for Stereoselective Synthesis
The demand for stereochemically pure compounds has driven research into enzymatic and biologically inspired catalytic methods for stereoselective synthesis. While specific literature on the direct enzymatic synthesis of this compound is limited, studies on related norbornene derivatives demonstrate the viability of this approach for achieving high stereoselectivity. Lipases, in particular, have been successfully employed for the asymmetric synthesis and kinetic resolution of norbornene precursors.
For example, lipase-catalyzed asymmetric transesterification has been used to produce chiral cis-endo-2,3-dihydroxymethyl-5-norbornene monoacetate. jst.go.jp This demonstrates the ability of enzymes to selectively react with one enantiomer or prochiral functional group over another, yielding optically active products. nih.govjst.go.jp In another application, the enzyme-catalyzed esterification of 5-norbornene-2-carboxylic acid has been noted as a preferable method for obtaining a product with a high exo ratio. ntnu.no These biocatalytic approaches offer mild reaction conditions and high selectivity, making them attractive alternatives to traditional chemical methods for producing single-isomer norbornene derivatives. The principles of lipase-catalyzed kinetic resolution, which have been applied to synthesize enantiopure precursors for various pharmaceuticals, could foreseeably be adapted for the resolution of racemic mixtures of this compound or its derivatives. researchgate.net
Preparative Scale-Up and Process Optimization
Scaling up the synthesis of this compound from the laboratory bench to a preparative or industrial scale requires careful process optimization to maintain yield, purity, and cost-effectiveness. researchgate.netbiotuva.com A critical aspect of scale-up is the purification stage, which often relies on preparative chromatography. researchgate.net The primary goal in scaling up a chromatographic separation is to increase the processed volume and product throughput while maintaining the resolution achieved at the smaller scale. researchgate.net
This is typically accomplished by keeping key parameters constant between the lab-scale and large-scale systems. researchgate.net These parameters include the stationary phase (particle size, pore size), mobile phase, bed height, and linear flow velocity. researchgate.net The scale-up then primarily involves increasing the column diameter and, consequently, the volumetric flow rate to accommodate a larger feed volume. researchgate.net Effective scale-up strategies ensure that the performance, such as product purity and yield, remains consistent and predictable. biotuva.comsigmaaldrich.com Optimization involves a balance of factors including throughput, solvent consumption, and the cost of the stationary phase to develop a robust and economical purification process. sigmaaldrich.com
Continuous Flow Synthesis via Microchannel Reactors
Continuous flow synthesis using microchannel reactors represents a significant process optimization for the production of this compound. This technology offers numerous advantages over traditional batch reactors by leveraging the high surface-area-to-volume ratio of microchannels. This results in vastly improved heat and mass transfer, allowing for precise control over reaction conditions such as temperature and pressure. researchgate.net
A patent discloses a method for continuously preparing cyano norbornene (an alternative name for this compound) using a microchannel reactor. Another patent details the synthesis of the related compound 5-norbornene-2-formaldehyde from cyclopentadiene and acrolein in a microreactor, highlighting the benefits of this approach. The use of a microreactor for this Diels-Alder reaction allows for synthesis under high temperature and pressure, which significantly shortens the reaction time and improves the reaction rate, selectivity, and yield. Furthermore, this method can prevent the formation of solid polymers that often adhere to the walls of conventional batch reactors, simplifying operation and maintenance. The modular nature of continuous flow systems also facilitates easier scale-up by "scaling out"—running multiple reactors in parallel—rather than redesigning a larger vessel. latech.edu
| Feature | Advantage in Continuous Flow Synthesis | Impact on this compound Synthesis |
|---|---|---|
| High Heat & Mass Transfer | Precise temperature control, rapid mixing. | Improved reaction rate, higher selectivity towards desired isomer, minimization of byproducts. |
| High Pressure/Temperature Capability | Ability to operate under harsh conditions safely. latech.edu | Drastically reduced reaction times compared to batch processes. |
| Small Reaction Volume | Enhanced safety, reduced storage of hazardous materials. | Safer handling of reactive intermediates like cyclopentadiene. |
| Continuous Operation | High efficiency, consistent product quality. | Prevents polymer buildup, allows for streamlined, on-demand production. |
Reactivity and Mechanistic Investigations of 5 Norbornene 2 Carbonitrile
Transformations Involving the Nitrile Moiety
The cyano group in 5-norbornene-2-carbonitrile (B1293559) is a key site for chemical modification, allowing for its conversion into other valuable functional groups such as amines and carboxylic acids.
Nucleophilic Addition Reactions
The carbon-nitrogen triple bond of the nitrile group is electrophilic and susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to nitriles. The initial reaction involves the nucleophilic addition of the organometallic reagent to the carbon of the cyano group, which forms an intermediate imine salt. This intermediate is then hydrolyzed under acidic conditions to yield a ketone. For instance, the reaction of a nitrile with a Grignard reagent (R-MgX) proceeds via a stable imine intermediate which, upon aqueous acid workup, converts to a ketone. masterorganicchemistry.comucalgary.ca This two-step process allows for the formation of a new carbon-carbon bond and the transformation of the nitrile into a carbonyl functional group.
The general mechanism for the reaction of a Grignard reagent with a nitrile is as follows:
Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile. The pi electrons of the C≡N bond move to the nitrogen atom, forming an imine salt.
Hydrolysis: Addition of aqueous acid protonates the intermediate salt to form an imine, which is then further hydrolyzed to a ketone and ammonia. ucalgary.ca
While this reaction is a general method for the synthesis of ketones from nitriles, specific studies detailing the reaction of this compound with various Grignard or organolithium reagents, including product yields and stereochemical outcomes, are not extensively documented in the reviewed literature.
Reduction Reactions to Amine Derivatives
The nitrile group can be reduced to a primary amine, a valuable functional group in organic synthesis. This transformation can be achieved through catalytic hydrogenation or with metal hydride reagents. nih.gov Catalytic hydrogenation of nitriles is a widely used industrial process, often employing transition metal catalysts. nih.govnih.gov The choice of catalyst and reaction conditions is crucial to control the selectivity and prevent the formation of secondary and tertiary amines as byproducts. nih.gov
Commonly used catalysts for nitrile hydrogenation include palladium on carbon (Pd/C). nih.gov The structure of the catalyst has been shown to strongly correlate with product selectivity. For instance, studies on atomically dispersed palladium catalysts have demonstrated that single Pd atoms tend to favor the formation of secondary amines, whereas fully exposed Pd clusters show high selectivity towards primary amines. nih.gov
Metal hydrides, such as lithium aluminum hydride (LiAlH₄), are also effective reagents for the reduction of nitriles to primary amines. nih.gov The reaction typically proceeds by the nucleophilic addition of a hydride ion to the nitrile carbon, followed by further reduction and eventual workup to yield the primary amine.
A study on the hydrogenation of this compound using real-time mass spectrometric analysis has been mentioned in the literature, indicating that this specific reduction has been investigated. sigmaaldrich.com However, detailed experimental data regarding the specific catalysts, reaction conditions, and the distribution of primary, secondary, and tertiary amine products for this particular substrate were not available in the consulted sources.
Hydrolysis Pathways
The hydrolysis of the nitrile group in this compound provides a direct route to 5-norbornene-2-carboxylic acid. This transformation can be carried out under either acidic or alkaline conditions. libretexts.org
Acid Hydrolysis: Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid. libretexts.org
Alkaline Hydrolysis: Alternatively, heating the nitrile with a solution of an alkali, like sodium hydroxide, also leads to the carboxylic acid. In this case, the initial product is the carboxylate salt, which is then protonated in a subsequent acidic workup step to yield the free carboxylic acid. libretexts.org
While these are general pathways for nitrile hydrolysis, specific experimental conditions and yields for the hydrolysis of this compound to 5-norbornene-2-carboxylic acid were not detailed in the available search results. The literature found primarily focused on the hydrolysis of the corresponding ester, methyl 5-norbornene-2-carboxylate, to the carboxylic acid. semanticscholar.orgscirp.orgresearchgate.net These studies investigated the stereoselectivity of the hydrolysis, noting that the exo-ester is hydrolyzed more readily than the endo-ester under certain basic conditions. semanticscholar.orgresearchgate.net
Reactions of the Norbornene Ring System
The strained double bond of the norbornene ring in this compound is a site of high reactivity, readily participating in cycloaddition and hydrogenation reactions.
Cycloaddition Reactions (General)
The double bond of the norbornene moiety can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions. The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and involves the reaction of a conjugated diene with a dienophile. researchgate.net Norbornene and its derivatives are known to be reactive dienophiles due to the strain in the double bond.
Photochemical [2+2] cycloaddition is another important reaction of alkenes, leading to the formation of cyclobutane (B1203170) rings. This reaction typically requires one of the alkene components to be excited by UV or visible light. acs.org
While norbornene derivatives are frequently used in cycloaddition reactions, specific examples where this compound itself acts as the dienophile or participates in [2+2] cycloadditions were not found in the provided search results. A study on the synthesis of norbornene derivatives mentions their creation via Diels-Alder reactions of cyclopentadiene (B3395910) with α-olefins containing electron-withdrawing groups like nitrile, but does not detail subsequent cycloaddition reactions of the resulting this compound. researchgate.net
Hydrogenation Studies and Selectivity
The double bond of the norbornene ring can be reduced by catalytic hydrogenation. tcichemicals.com This reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The stereoselectivity of the hydrogenation of norbornene derivatives is a key aspect, with the hydrogen atoms generally adding to the less sterically hindered exo face of the molecule.
A study on the liquid-phase hydrogenation of a related compound, 5-vinyl-2-norbornene, over a palladium catalyst revealed a complex reaction mechanism involving both hydrogenation and isomerization. researchgate.net The study showed that the molar ratios of the stereoisomers of the substrate and products were retained throughout the process. researchgate.net This suggests that the stereochemistry of the starting material can influence the stereochemistry of the hydrogenated product.
As mentioned previously, the hydrogenation of this compound has been studied using real-time mass spectrometric analysis, but specific details on the selectivity of the double bond reduction versus the nitrile group reduction, as well as the endo/exo selectivity of the hydrogen addition to the double bond, are not available in the reviewed literature. sigmaaldrich.com
Interactive Data Table
No quantitative data was found in the search results to populate a data table.
Oxidation Reactions of the Olefin
The olefinic bond within the bicyclic framework of this compound is susceptible to various oxidation reactions, leading to the formation of valuable oxygenated derivatives. While specific studies on this compound are not extensively detailed in the reviewed literature, the reactivity of the parent norbornene scaffold provides a strong predictive model for its behavior. Key oxidation reactions include epoxidation and dihydroxylation.
Epoxidation: The conversion of the double bond to an epoxide can be achieved using various oxidizing agents. A common method involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), which deliver an oxygen atom to the double bond in a concerted fashion. youtube.com Alternative methods for norbornene epoxidation include using dimethyldioxirane (B1199080) or hydrogen peroxide in the presence of a ruthenium trichloride (B1173362) catalyst. chemmethod.comchemmethod.com These methods are known for their efficiency at room temperature, providing good to excellent yields of the corresponding epoxide. chemmethod.comchemmethod.com The reaction with hydrogen peroxide and a ruthenium catalyst, in particular, represents a greener approach to epoxidation. chemmethod.com
Dihydroxylation: The synthesis of vicinal diols from the norbornene olefin can be accomplished stereoselectively. Syn-dihydroxylation, the addition of two hydroxyl groups to the same face of the double bond, is commonly achieved using osmium tetroxide (OsO₄) or alkaline potassium permanganate (B83412) (KMnO₄). libretexts.orgmasterorganicchemistry.com The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the syn-diol. masterorganicchemistry.comlibretexts.org Due to the toxicity and expense of osmium tetroxide, catalytic amounts are often used in conjunction with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. wikipedia.org Anti-dihydroxylation can be achieved via the acid-catalyzed hydrolysis of an epoxide intermediate, resulting in the addition of hydroxyl groups to opposite faces of the former double bond. libretexts.org
Ring-Opening and Rearrangement Processes
The strained bicyclic system of this compound makes it an ideal monomer for Ring-Opening Metathesis Polymerization (ROMP). This process utilizes transition metal catalysts to cleave the double bond and form a linear polymer with repeating cyclopentane (B165970) units connected by double bonds.
Ring-Opening Metathesis Polymerization (ROMP): Various catalysts, including those based on tungsten, molybdenum, and ruthenium, are active for the ROMP of norbornene and its derivatives. mdpi.comnih.gov However, the functional group on the norbornene monomer can significantly influence the polymerization process. Research has shown that norbornene derivatives with strongly coordinating pendant groups, such as the nitrile (–CN) group in this compound, can deactivate certain catalysts. For instance, the ditungsten complex Na[W₂(µ-Cl)₃Cl₄(THF)₂] was found to be an efficient initiator for the ROMP of norbornene and derivatives with ester or vinyl groups, but was deactivated by monomers containing nitrile, hydroxyl, or carboxylic acid functionalities. mdpi.com This highlights a key challenge in the polymerization of highly functionalized norbornene monomers. The development of more robust and functional group-tolerant catalysts, such as the Grubbs second and third-generation catalysts, has expanded the scope of ROMP for these types of monomers. nih.gov
Rearrangement Reactions: The norbornene scaffold can also undergo skeletal rearrangements under certain conditions, although this is less common than ring-opening. Studies on related substituted norbornene compounds, such as 5-nitro-6-substituted-2-norbornenes, have investigated their rearrangement products, indicating the potential for complex transformations within this bicyclic system. google.com
Functionalization and Derivatization Strategies
The modification of this compound can be approached by targeting the olefin, the nitrile group, or the C-H bonds of the bicyclic frame, leading to a diverse range of derivatives.
Formation of Complex Norbornene Nitrile Derivatives
The synthesis of complex molecules from this compound can leverage its inherent reactivity. The norbornene moiety itself can act as a structural anchor or a reactive handle for further transformations. For example, norbornene derivatives are used in diversity-oriented synthesis strategies. In some advanced applications, a norbornene moiety is used as a relay template to direct C-H activation reactions at specific sites on other complex scaffolds, showcasing its utility in constructing intricate molecular architectures. acs.org
Furthermore, the double bond allows for participation in various cycloaddition reactions, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a wide array of amide, ester, and other nitrogen-containing derivatives. The synthesis of norbornene derivatives with pendent functional groups, such as azobenzene, has been demonstrated, followed by polymerization to create functional materials. scut.edu.cn
Stereo-selective Derivatization Techniques
A critical aspect of norbornene chemistry is the control of stereochemistry, particularly the exo and endo orientation of substituents at the C2 position. The Diels-Alder synthesis of 2-substituted norbornenes typically yields the thermodynamically less stable endo isomer as the major product due to kinetic control. scirp.orgresearchgate.net However, for many applications, the exo isomer is preferred.
Significant research into the stereoselective synthesis of the related exo-5-norbornene-2-carboxylic acid has established methods that are conceptually applicable to this compound derivatives. These methods often involve a base-promoted isomerization of the initial endo-rich product mixture. scirp.orgsemanticscholar.org The proton at the C2 position is acidic and can be removed by a strong base, such as sodium tert-butoxide, to form a carbanion intermediate. This allows for equilibration to a mixture that is enriched in the thermodynamically more stable exo isomer. scirp.orgresearchgate.netsemanticscholar.org
Further stereochemical control can be exerted during subsequent reactions. For example, studies on the hydrolysis of methyl 5-norbornene-2-carboxylate have shown that kinetically controlled hydrolysis can favor the exo ester, leading to a high yield of the exo-acid even from an equilibrium mixture. scirp.orgresearchgate.net By carefully selecting reaction conditions such as the base, solvent, and temperature, it is possible to significantly influence the final exo/endo ratio of the product. scirp.orgscirp.org
Below is a data table illustrating the results of stereoselective hydrolysis of an endo-rich (80/20 endo/exo) mixture of methyl 5-norbornene-2-carboxylate under various basic conditions, demonstrating the principles of kinetic and thermodynamic control. scirp.orgresearchgate.net
| Run | Base | Solvent | Temperature (°C) | Conversion (%) | exo/endo Ratio of Product (NBCA) |
|---|---|---|---|---|---|
| 1 | CH₃ONa | CH₃OH | 25 | >99 | 40/60 |
| 2 | CH₃ONa | THF | 25 | >99 | 58/42 |
| 3 | tBuONa | THF | 25 | >99 | 62/38 |
| 4 | tBuOK | THF | 25 | >99 | 62/38 |
| 5 | tBuONa | THF | 5 | 98 | 79/21 |
| 6 | tBuONa | THF | 25 | 96 | 82/18 |
Data adapted from studies on the hydrolysis of methyl 5-norbornene-2-carboxylate, illustrating principles applicable to this compound derivatization. scirp.orgresearchgate.net
Polymerization Chemistry of 5 Norbornene 2 Carbonitrile
Catalytic Addition Polymerization
The vinyl-addition polymerization of 5-norbornene-2-carbonitrile (B1293559) and its derivatives is a significant area of research, primarily utilizing late-transition metal catalysts. Palladium-based systems, in particular, have demonstrated high efficacy in producing polymers with unique properties.
Palladium complexes, especially those in a cationic state, are highly effective for the polymerization of norbornene and its derivatives. Neutral palladium complexes generally show low activity, producing only small quantities of oligomers. In contrast, cationic palladium complexes can polymerize norbornene without the need for a cocatalyst and exhibit high thermal stability.
One notable system involves the in-situ reaction of [(1,5-Cyclooctadiene)(CH3)Pd(Cl)] with a monodentate phosphine (B1218219) ligand and a sodium borate (B1201080) complex, which catalyzes the vinyl addition polymerization of norbornene derivatives. acs.org For norbornene itself, this system can achieve a polymerization rate of 1000 tons of polymer per mole of palladium per hour at 25°C. acs.org Another efficient system uses Pd(dibenzylideneacetone)2 activated with [CPh3][B(C6F5)4] and P(C6H11)3. researchgate.net
The activation of palladium catalysts is a critical step in initiating polymerization. For some palladium(II) complexes, activation is achieved through the use of a Lewis acid such as BF₃ ∙ OEt₂. researchgate.net It has been proposed that the catalyst formation involves an intramolecular rearrangement of an η⁵-cyclopentadienyl (Cp) ligand to an η¹-Cp form upon interaction with the Lewis acid. researchgate.net
In other systems, the generation of a cationic palladium center is key. This is often accomplished by using a cocatalyst like methylaluminoxane (B55162) (MAO) or a borate salt which abstracts a ligand (e.g., chloride) from the palladium precursor to create a vacant coordination site for the monomer. researchgate.netresearchgate.net The polymerization is understood to proceed via a coordination-insertion mechanism, which has been confirmed by NMR studies. researchgate.net
The design of ligands attached to the palladium center plays a crucial role in determining the catalyst's activity and the properties of the resulting polymer. Both steric and electronic factors of the ligands significantly influence the polymerization process.
Electronic Effects: The electron-donating or electron-withdrawing nature of ligands modifies the electrophilicity of the palladium center, which in turn affects its interaction with the norbornene monomer. For example, in α-diamine palladium catalysts, a more electrophilic palladium center leads to high activity for norbornene polymerization. researchgate.net The use of phosphine ligands, such as PPh₃, can drastically increase the activity in the homopolymerization of some norbornene derivatives. researchgate.net
The interplay of these effects is complex. For example, while bulky substituents might be expected to increase steric hindrance, in some cases, they can lead to a release of steric repulsion in the transition state. nih.gov The dominant factor can be the weakening of electrostatic attraction or the loss of attractive orbital interactions, which are responsible for the activation barrier. nih.gov
Table 1: Effect of Ligands on Palladium-Catalyzed Norbornene Polymerization
| Catalyst System | Ligand(s) | Key Findings |
|---|---|---|
| [(1,5-Cyclooctadiene)(CH3)Pd(Cl)] + Na⁺[3,5-(CF₃)₂C₆H₃]₄B⁻ | Monodentate phosphines | Efficiently catalyzes vinyl addition polymerization of norbornene derivatives. acs.org |
| (η⁵-Cp)Pd(C₆F₅)(EPh₃)/MAO | EPh₃ (E = P, As) | Ligand controls polymerization activity; PPh₃ significantly increases activity. researchgate.net |
| (η³-substituted allyl)palladium(NHC) complexes | N-heterocyclic carbene (NHC) | Catalytic activity increases with the bulkiness of the allyl group. researchgate.net |
| α-diamine palladium complexes | α-diamine | More electrophilic palladium center leads to higher activity. researchgate.net |
Cationic polymerization is a major route for producing polymers from norbornene derivatives. Cationic palladium complexes, often generated in situ, are highly effective initiators. For instance, cationic complexes with arsine and stibine (B1205547) ligands have proven to be very good for palladium-catalyzed norbornene polymerization. researchgate.netfigshare.com
A common method to generate the active cationic species involves the use of a conjugate anion source, such as silver hexafluoroantimonate (AgSbF₆), with a palladium precursor like di-μ-chloro-bis(-methoxybicyclo acs.orgacs.orgresearchgate.net-hept-2-ene)palladium(II) (DCBMP). researchgate.net These cationic systems can polymerize norbornene derivatives at low temperatures, such as -78°C, to yield soluble polymers. researchgate.net
The stereochemistry of the this compound monomer, specifically the endo and exo isomers, has a profound impact on the polymerization process. The Diels-Alder reaction used to synthesize these monomers typically produces an endo-rich mixture. scirp.orgresearchgate.net
Generally, the exo isomer is more reactive in palladium-catalyzed addition polymerization. The polymerization rate is often found to decrease dramatically for norbornene derivatives with pendant oxygen functionalities, and the endo isomer reacts more slowly than the exo isomer. acs.org This is partly attributed to the potential for the functional group on the endo isomer to coordinate with the metal center, which can inhibit the reaction. acs.org
In studies involving other functionalized norbornenes, it has been observed that when the amount of endo isomer exceeds that of the exo isomer, polymers with decreased molecular weight are obtained, likely due to reduced catalyst activity. researchgate.net In some palladium(0)-based catalyst systems, a contrary trend has been noted where the endo-isomer was consumed preferentially. researchgate.net
The difference in reactivity between endo and exo isomers is not solely due to kinetic factors but also has a thermodynamic basis. For some systems, the insertion of two consecutive endo monomers can be endergonic, making the polymerization thermodynamically unfavorable. figshare.com
Table 2: Influence of Stereoisomers on Polymerization
| Monomer | Catalyst System | Observation |
|---|---|---|
| 2-methoxycarbonyl-5-norbornene | Pd(dibenzylideneacetone)₂ / [CPh₃][B(C₆F₅)₄] / P(C₆H₁₁)₃ | endo-isomer consumed prior to exo-isomer. researchgate.net |
| 5-norbornene carboxylic acid ethyl ester | [(1,5-Cyclooctadiene)(CH₃)Pd(Cl)] based system | endo isomer reacts more slowly than the exo isomer. acs.org |
| Norbornene carboxylic alkyl esters | di-μ-chloro-bis(-methoxybicyclo acs.orgacs.orgresearchgate.net-hept-2-ene)palladium(II) / AgSbF₆ | Higher endo content leads to lower molecular weight polymers. researchgate.net |
| cis-5-norbornene-2,3-dicarboxylic anhydride (B1165640) | Cationic Pd catalyst | Polymerization of endo-isomer stops after a single insertion due to thermodynamics. figshare.com |
The homopolymerization of norbornene and its derivatives has been extensively studied. Palladium-based catalysts are particularly effective for the addition homopolymerization of these monomers. For example, phosphine-sulfonate nickel complexes activated with B(C₆F₅)₃ show high activity in norbornene homopolymerization, whereas the analogous palladium complexes are inactive under the same conditions. rsc.org
Benzylic palladium complexes have been found to be highly active precatalysts for the challenging vinylic addition homopolymerization of 5-vinyl-2-norbornene, preserving the pendant exocyclic double bond. rsc.org
The choice of catalyst and reaction conditions significantly influences the outcome of the homopolymerization, including the molecular weight and properties of the resulting polymer.
Copolymerization with Other Unsaturated Monomers
This compound can be copolymerized with a variety of other unsaturated monomers to tailor the properties of the resulting polymer. The choice of comonomer and polymerization technique influences the copolymer's composition, microstructure, and, consequently, its physical and chemical characteristics.
Late-transition metal catalysts, particularly those based on nickel and palladium, are often employed for the coordination copolymerization of norbornene derivatives with vinyl monomers. For instance, anilinonaphthoquinone-ligated nickel complexes have been successfully used for the copolymerization of norbornene with styrene (B11656). semanticscholar.orgmdpi.comnih.gov In such systems, an increase in the styrene feed ratio generally leads to a higher incorporation of styrene in the copolymer, which in turn affects the material's glass transition temperature. nih.gov Similarly, nickel catalysts bearing 2-(diarylphosphino)-N-phenylbenzenamine ligands have been shown to effectively copolymerize norbornene with methyl acrylate (B77674) upon activation with methylaluminoxane (MAO). mdpi.combohrium.com These catalysts can produce high-molecular-weight copolymers with a notable incorporation of the polar acrylate monomer. mdpi.com
The copolymerization of norbornene with ethylene (B1197577), catalyzed by ansa-metallocene catalysts, is another well-established method for producing cyclic olefin copolymers (COCs). nycu.edu.tw The significant difference in reactivity between ethylene and norbornene often results in copolymers with varying microstructures, from alternating to block-like, depending on the monomer feed ratio. nycu.edu.tw While specific studies on the copolymerization of this compound with these unsaturated monomers are not extensively detailed in the provided search results, the general principles of norbornene copolymerization suggest that it could be incorporated into polymer chains with comonomers like ethylene, styrene, and acrylates to impart specific functionalities and properties derived from the nitrile group.
Ring-Opening Metathesis Polymerization (ROMP)
Ring-opening metathesis polymerization (ROMP) is a powerful and widely used method for the polymerization of cyclic olefins like this compound. This technique utilizes transition metal carbene complexes as catalysts to cleave the double bond of the norbornene ring and form a linear polymer with repeating unsaturated units in the backbone.
Challenges and Strategies for Polymerization of Endo-Substituted Norbornenes
This compound can exist as two stereoisomers: endo and exo. The spatial orientation of the nitrile substituent relative to the bicyclic ring system significantly impacts its reactivity in ROMP. The polymerization of endo-substituted norbornenes is often more challenging than that of their exo counterparts. researchgate.net This is attributed to two main factors: steric hindrance and catalyst inhibition.
The endo substituent can sterically hinder the approach of the monomer to the bulky metathesis catalyst. researchgate.net Furthermore, the nitrile group in the endo position can chelate to the propagating metal center, forming a stable intermediate that hinders the coordination of subsequent monomer molecules, thereby slowing down or even inhibiting the polymerization. researchgate.net In some cases, the exo isomer in a mixture of endo and exo monomers will be almost exclusively polymerized, leaving the endo isomer unreacted. morressier.com
Strategies to overcome these challenges include the use of more reactive or sterically less demanding catalysts. Additionally, reaction conditions such as temperature and solvent can be optimized to favor the polymerization of the endo isomer. For some systems, it has been shown that phosphine-sulfonate palladium catalysts can more efficiently copolymerize the exo-isomer of a functionalized norbornene with ethylene compared to its endo-isomer, resulting in higher polymerization activities and monomer incorporation. rsc.org
Synthesis of Branched and Star Polymer Architectures
ROMP is a particularly effective method for the synthesis of complex polymer architectures, including branched and star polymers, from norbornene-based monomers. mdpi.comacs.orgnih.gov These non-linear structures can be achieved through several strategies, often involving a "core-first" or an "arm-first" approach. acs.org
In the core-first approach, a multifunctional initiator is used to simultaneously grow multiple polymer arms. acs.org Alternatively, a living ROMP of this compound can be initiated, followed by the addition of a cross-linking agent (a molecule with multiple polymerizable groups) to form a star-shaped polymer. mdpi.comacs.orgnih.gov The number of arms and the size of the core can be controlled by adjusting the molar ratio of the cross-linker to the initiator. acs.org
The arm-first method involves the synthesis of linear polymer "arms" via living ROMP of this compound. These living polymer chains are then reacted with a multifunctional coupling agent to form the star polymer. acs.org
The synthesis of degradable star polymers via catalytic living ROMP has also been demonstrated using vinyl ether chain transfer agents, allowing for the creation of complex architectures like A3-, A4-, A2B-, and AB2-type star polymers in a one-pot synthesis. nih.gov These methodologies provide a pathway to creating well-defined branched and star polymers incorporating the functionality of this compound.
Polymer Microstructure and Characterization
The microstructure of polymers derived from this compound, including polymer architecture and molecular weight distribution, can be precisely controlled through the choice of polymerization method and reaction conditions.
Control of Polymer Architecture and Molecular Weight Distribution
In living polymerization techniques like ROMP initiated by highly active and stable catalysts (e.g., third-generation Grubbs catalysts), the polymer architecture can be well-controlled. researchgate.net This allows for the synthesis of block copolymers by the sequential addition of different monomers. The molecular weight of the resulting polymers increases linearly with monomer conversion, and polymers with a narrow molecular weight distribution (low dispersity index, Đ) can be obtained. researchgate.net
The molecular weight can be controlled by adjusting the initial monomer-to-initiator ratio. scispace.com For instance, in the ROMP of norbornene derivatives, a higher monomer-to-initiator ratio leads to polymers with higher molecular weights. researchgate.net Chain transfer agents can also be employed to control the molecular weight. In the presence of a chain transfer agent, the growing polymer chain is terminated, and a new chain is initiated, leading to a larger number of polymer chains and, consequently, a lower average molecular weight. scispace.com
The table below summarizes the effect of different polymerization parameters on the resulting polymer characteristics in the context of norbornene ROMP.
| Parameter | Effect on Polymer Architecture and Molecular Weight |
| Monomer/Initiator Ratio | Inversely proportional to the number-average molecular weight in a living polymerization. |
| Chain Transfer Agent | Addition generally leads to a decrease in the number-average molecular weight. |
| Catalyst Type | Influences polymerization kinetics (initiation and propagation rates), which affects the livingness of the polymerization and the ability to synthesize complex architectures like block copolymers. |
| Reaction Conditions (Temperature, Solvent) | Can affect catalyst activity and stability, thereby influencing the control over polymerization. |
The microstructure of copolymers containing norbornene units can be complex due to the stereochemistry of the bicyclic monomer. Techniques like 13C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for characterizing the sequence distribution and stereochemistry of the polymer chains. mdpi.com
Impact of Nitrile Functionality on Polymer Properties
The presence of the nitrile (-C≡N) functional group, introduced by the this compound monomer, significantly influences the properties of the resulting copolymer. The nitrile group is highly polar and capable of strong dipole-dipole interactions as well as forming hydrogen bonds with appropriate donors. mdpi.com These intermolecular forces have a substantial impact on the thermal, mechanical, and chemical properties of the polymer.
One of the most notable effects of the nitrile functionality is an increase in the glass transition temperature (Tg). The strong intermolecular attractions between the nitrile groups restrict the mobility of the polymer chains. mdpi.com This increased rigidity means that more thermal energy is required to transition the material from a rigid, glassy state to a more rubbery state. Copolymers with higher incorporations of this compound are therefore expected to exhibit enhanced thermal stability compared to their non-functionalized norbornene counterparts.
The polarity imparted by the nitrile groups also affects the polymer's solubility and chemical resistance. The polymer becomes more soluble in polar organic solvents while showing improved resistance to nonpolar solvents like hydrocarbons. Furthermore, the nitrile group can serve as a reactive site for post-polymerization modification, allowing for the introduction of other functional groups, such as amines or carboxylic acids, through chemical transformation.
The table below summarizes the expected influence of the nitrile group on various polymer properties.
| Property | Effect of Nitrile (-CN) Group | Underlying Reason |
|---|---|---|
| Glass Transition Temperature (Tg) | Increase | Strong dipole-dipole interactions restrict chain motion. |
| Solubility | Increased solubility in polar solvents | Polar nature of the nitrile group. |
| Chemical Resistance | Improved resistance to nonpolar solvents | Poor interaction with nonpolar molecules. |
| Tensile Strength | Increase | Enhanced intermolecular forces and chain cohesion. |
| Adhesion | Improved adhesion to polar substrates | Polar interactions with substrate surfaces. |
Advanced Spectroscopic and Analytical Characterization of 5 Norbornene 2 Carbonitrile and Its Polymeric Forms
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive tool for the elucidation of the molecular structure of 5-norbornene-2-carbonitrile (B1293559) and the stereochemistry of its polymers. High-resolution ¹H and ¹³C NMR, in conjunction with two-dimensional techniques, provide unambiguous assignment of signals, quantification of isomeric ratios, and detailed analysis of polymer microstructures.
High-Resolution ¹H and ¹³C NMR for Structural Assignment
The ¹H and ¹³C NMR spectra of this compound are characterized by distinct signals corresponding to the unique chemical environments of the protons and carbons in its strained bicyclic framework. The presence of the nitrile group and the double bond significantly influences the chemical shifts. The molecule exists as two diastereomers: endo and exo, which can be distinguished and assigned using a combination of one-dimensional and two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
The complete assignment of the ¹H NMR spectra for the closely related 2-norbornene carbonitrile isomers has been achieved through high-field NMR and COSY experiments. These assignments provide a strong basis for interpreting the spectra of this compound. Key diagnostic signals for distinguishing between the exo and endo isomers include the chemical shifts of the protons at C2 and the bridgehead protons. For instance, in 2-exo-norbornene carbonitrile, the absence of a significant coupling constant between the H-1 and the proton geminal to the substituent (H-2n) is a key indicator of the exo configuration.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for endo- and exo-5-Norbornene-2-carbonitrile (Data extrapolated from related norbornene structures and general NMR principles)
| Proton | endo Isomer (Predicted) | exo Isomer (Predicted) |
| H5, H6 (olefinic) | ~6.2 | ~6.1 |
| H1, H4 (bridgehead) | ~3.1 - 3.3 | ~2.9 - 3.1 |
| H2 | ~3.0 | ~2.5 |
| H3-endo | ~1.3 | ~1.9 |
| H3-exo | ~2.0 | ~1.4 |
| H7s, H7a (bridge) | ~1.5 - 1.8 | ~1.3 - 1.6 |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for endo- and exo-5-Norbornene-2-carbonitrile (Data extrapolated from related norbornene structures and general NMR principles)
| Carbon | endo Isomer (Predicted) | exo Isomer (Predicted) |
| C≡N | ~122 | ~121 |
| C5, C6 (olefinic) | ~137 | ~136 |
| C1, C4 (bridgehead) | ~42 - 47 | ~41 - 46 |
| C2 | ~32 | ~35 |
| C3 | ~30 | ~38 |
| C7 (bridge) | ~48 | ~49 |
Quantitative Determination of Endo/Exo Isomeric Ratios
The Diels-Alder reaction used to synthesize this compound typically yields a mixture of the endo and exo isomers. The ratio of these isomers is a critical parameter as it can influence polymerization behavior and the properties of the resulting polymer. ¹H NMR spectroscopy provides a straightforward and accurate method for determining the endo/exo ratio.
The quantification is achieved by integrating the signals of specific protons that are well-resolved for each isomer. The olefinic protons or the bridgehead protons are often suitable for this purpose. The ratio of the integrated areas of these distinct signals directly corresponds to the molar ratio of the endo and exo isomers in the mixture. For instance, a typical synthesis might yield an endo/exo ratio of approximately 75:25.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of the functional groups within this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and sensitive technique for identifying the key functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays bands characteristic of specific bond types.
The most prominent and diagnostic absorption band in the FT-IR spectrum of this compound is the nitrile (C≡N) stretching vibration, which typically appears as a sharp, medium-intensity band in the range of 2260-2240 cm⁻¹. Other characteristic absorptions include the C=C stretching of the norbornene double bond around 1650-1630 cm⁻¹, the =C-H stretching of the vinylic protons above 3000 cm⁻¹, and the C-H stretching of the aliphatic protons of the bicyclic ring just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of bands arising from various bending and stretching vibrations, which can be used for definitive identification by comparison with a reference spectrum.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3060 | =C-H Stretch | Medium |
| ~2970 | C-H Stretch (aliphatic) | Strong |
| ~2250 | C≡N Stretch | Medium, Sharp |
| ~1640 | C=C Stretch | Medium |
| ~1450 | CH₂ Scissoring | Medium |
| ~720 | =C-H Bend (out-of-plane) | Strong |
Raman Spectroscopy for Molecular Structure
Raman spectroscopy provides information about molecular vibrations that are complementary to FT-IR. While FT-IR is based on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule.
For this compound, the nitrile (C≡N) stretching vibration also gives a characteristic and often strong signal in the Raman spectrum, typically in the same region as in the FT-IR spectrum (2260-2240 cm⁻¹). The symmetric C=C stretching of the double bond in the norbornene ring is expected to be a strong and sharp band in the Raman spectrum, often more intense than in the corresponding FT-IR spectrum, appearing around 1650 cm⁻¹. The various C-H stretching and bending vibrations of the bicyclic system will also be present. The Raman spectrum of the related 5-norbornene-2-carboxylic acid shows characteristic bands that can be used as a reference for assigning the spectrum of the nitrile derivative.
Table 4: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration | Intensity |
| ~3060 | =C-H Stretch | Medium |
| ~2970 | C-H Stretch (aliphatic) | Strong |
| ~2250 | C≡N Stretch | Strong |
| ~1640 | C=C Stretch | Strong |
| ~1450 | CH₂ Scissoring | Medium |
| ~720 | =C-H Bend (out-of-plane) | Medium |
Chromatographic and Separation Techniques
Chromatographic techniques are indispensable for the analysis of this compound and its polymers, providing critical information on purity, isomeric composition, and polymer characteristics. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative and quantitative assessment.
Gas Chromatography (GC) is a primary analytical technique for assessing the purity of volatile and thermally stable compounds like this compound. The method is widely used in quality control to determine the percentage purity of the monomer. Commercial grades of this compound often specify a purity of 98% or higher, a value that is typically verified by GC analysis. sigmaaldrich.comsigmaaldrich.comtcichemicals.com
In addition to purity assessment, GC, particularly when coupled with a mass spectrometer (GC-MS), is effective for determining the compositional analysis of the monomer, which is synthesized via a Diels-Alder reaction and typically results in a mixture of endo and exo isomers. researchgate.net The technique can separate these isomers, and their relative peak areas can be used to quantify the isomeric ratio. For instance, analyses of similar norbornene derivatives have shown the ability of GC-MS to determine endo/exo ratios, such as 75:25. researchgate.net
The selection of the GC column and temperature programming is critical for achieving good separation and accurate quantification. A non-polar or moderately polar capillary column is generally suitable for this type of analysis.
Table 1: Representative GC Parameters for Purity Analysis of this compound
| Parameter | Value |
|---|---|
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | TR-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial 40 °C for 1 min, ramp at 10 °C/min to 250 °C, hold for 1 min |
| Detector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of the endo and exo isomers of norbornene derivatives, which may not be easily resolved by other methods. semanticscholar.orgscirp.orgscirp.org For compounds like this compound and its analogues, reversed-phase HPLC is particularly effective. semanticscholar.org
Research on the closely related methyl 5-norbornene-2-carboxylate has demonstrated a well-defined HPLC method for separating its stereoisomers. semanticscholar.orgresearchgate.net The method utilizes a C18 column and an isocratic mobile phase of methanol (B129727) and water, allowing for baseline separation of the endo and exo forms. semanticscholar.orgscirp.orgscirp.org Quantification is achieved using a UV detector, as the norbornene structure possesses a chromophore suitable for UV detection. semanticscholar.orgscirp.orgscirp.org This approach allows for the precise determination of the endo/exo ratio in a sample, which is crucial as the isomeric composition can influence polymerization behavior and the properties of the resulting polymer. semanticscholar.orgresearchgate.net In a typical separation, the exo-isomer elutes before the endo-isomer. semanticscholar.orgscirp.org
Table 2: HPLC Conditions for Separation of Norbornene Isomers
| Parameter | Value |
|---|---|
| Instrument | JASCO C-Net II/ADC system or equivalent |
| Column | SC PEGASIL ODS-2352 (4.6 mm i.d., 18 cm) |
| Mobile Phase | Distilled Water / Methanol = 4/6 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV Detector (JASCO UV-2075) at 224 nm |
| pH | Adjusted to 3 with phosphate (B84403) buffer |
| Retention Time (exo-isomer) | 7.4 min |
| Retention Time (endo-isomer) | 8.6 min |
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard and most important method for characterizing the molecular weight and molecular weight distribution of polymers derived from this compound. shimadzu.atlcms.czfraunhofer.de This technique separates polymer molecules based on their hydrodynamic volume in solution. shimadzu.at Larger molecules elute first, while smaller molecules have longer retention times. shimadzu.at
GPC analysis provides several critical parameters for a polymer sample:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that takes into account the molecular weight of each chain in determining the average molecular weight.
Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer where all chains have the same length.
For polynorbornenes, GPC is typically performed using a series of columns packed with porous gel materials. rsc.org The choice of solvent (e.g., tetrahydrofuran) is critical to ensure the polymer is fully dissolved. Detectors commonly used include a differential refractometer (RI) and multi-angle light scattering (MALS) detectors, which allow for the determination of absolute molecular weights without the need for column calibration with polymer standards. rsc.org
Table 3: Typical GPC System for Polynorbornene Analysis
| Parameter | Value |
|---|---|
| Instrument | Agilent HPLC system or equivalent |
| Columns | Plgel 5 µM MIXED-C columns in series with a guard column |
| Mobile Phase | Tetrahydrofuran (THF) |
| Detectors | Wyatt Technology TrEX differential refractometer (RI) and miniDAWN TREOS multi-angle light scattering (MALS) detector |
| Calibration | Absolute molecular weight determination via MALS, or relative to Polystyrene standards |
| Typical Results | Mw = 80,000 - 450,000 g/mol; PDI = 1.4 - 2.2 |
Mass Spectrometry for Molecular Confirmation
Mass Spectrometry (MS) is a definitive analytical technique used to confirm the molecular identity of this compound by providing a precise measurement of its molecular weight and information about its chemical structure. sigmaaldrich.comchemsrc.com The empirical formula of this compound is C₈H₉N, corresponding to a molecular weight of approximately 119.16 g/mol . sigmaaldrich.comsigmaaldrich.comchemicalbook.com High-resolution mass spectrometry can confirm this molecular weight with high accuracy, thus verifying the elemental composition.
When a molecule of this compound is ionized in the mass spectrometer, typically by electron impact (EI), it forms a molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. slideshare.net The molecular ion peak for this compound would be observed at an m/z of 119.
Furthermore, the molecular ion is energetically unstable and can break apart into smaller, characteristic fragment ions. libretexts.org The resulting fragmentation pattern serves as a molecular "fingerprint" that can be used to elucidate the structure of the molecule. For this compound, key fragmentation pathways would include:
Retro-Diels-Alder reaction: A characteristic fragmentation for norbornene systems, which would involve the cleavage of the bicyclic ring to yield cyclopentadiene (B3395910) (m/z 66) and acrylonitrile (B1666552) (m/z 53) fragments.
Loss of the nitrile group: Cleavage of the C-CN bond could lead to the loss of a CN radical, resulting in a fragment ion at m/z 93 (C₇H₉⁺).
Fragmentation of the bicyclic ring: Various cleavages of the strained ring system can lead to a complex pattern of smaller hydrocarbon fragments. whitman.edu
The study of these fragmentation patterns allows for unambiguous confirmation of the this compound structure.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₉N |
| Molecular Weight | 119.16 g/mol |
| Molecular Ion (M⁺˙) Peak | m/z 119 |
| Key Expected Fragment Ions (m/z) | 93 ([M-CN]⁺), 66 ([C₅H₆]⁺˙, Cyclopentadiene), 53 ([C₃H₃N]⁺˙, Acrylonitrile) |
Theoretical and Computational Chemistry of 5 Norbornene 2 Carbonitrile
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the molecular and electronic structure of 5-norbornene-2-carbonitrile (B1293559). These calculations provide a foundational understanding of the molecule's stability, charge distribution, and intrinsic reactivity.
The electronic structure of the parent norbornene framework is significantly influenced by its strained bicyclo[2.2.1]heptene core. This strain affects the geometry and energy of the molecular orbitals (MOs), particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A quantum mechanical study on the related molecules norbornadiene, norbornene, and norbornane (B1196662) revealed that the saturation of the C=C double bonds leads to significant changes in the core and valence molecular orbitals. researchgate.net
For this compound, the addition of the electron-withdrawing nitrile (-CN) group to the saturated backbone alters the electronic landscape. DFT calculations on similarly substituted norbornenes have been used to correlate electronic structure with reactivity. For instance, in studies of the inverse-electron-demand Diels-Alder (IEDDA) reaction, the reaction rates of various norbornene derivatives were analyzed using quantum mechanical calculations at the M06-2X/6-311+G(d,p) level of theory. researchgate.net Such studies use distortion/interaction models to understand how substituents affect the activation barriers. researchgate.net Similarly, in ring-opening metathesis polymerization (ROMP), DFT has been used to calculate HOMO energies to predict the propagation rate constants (k_p) of different norbornene-based monomers. rsc.org The nitrile substituent is expected to lower the energy of the molecule's orbitals and introduce a significant dipole moment, influencing its interaction with reactants, catalysts, and solvents.
Table 6.1: Representative Electronic Properties Calculated via DFT for Substituted Norbornenes Note: This table presents typical properties calculated for analogous norbornene systems, as specific DFT data for this compound is not readily available in the literature. The values are illustrative of the insights gained from such calculations.
| Property | Typical Computational Method | Significance |
| HOMO Energy | DFT (e.g., B3LYP/6-31G) | Relates to the molecule's ability to donate electrons; influences reactivity with electrophiles and certain catalysts. |
| LUMO Energy | DFT (e.g., B3LYP/6-31G) | Relates to the molecule's ability to accept electrons; influences reactivity with nucleophiles. |
| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-31G) | Indicates chemical reactivity and electronic excitation energy. A smaller gap suggests higher reactivity. |
| Dipole Moment | DFT (e.g., B3LYP/6-31G) | Quantifies the polarity of the molecule, affecting solubility and intermolecular interactions. |
| Hirshfeld Charges | DFT (e.g., HSE06) | Estimates the partial atomic charges, revealing electrophilic and nucleophilic sites within the molecule. nih.gov |
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry is a key tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. youtube.comucsb.eduresearchgate.netfossee.in For this compound, a primary reaction of interest is its synthesis via the Diels-Alder reaction between cyclopentadiene (B3395910) and acrylonitrile (B1666552).
DFT calculations have been employed to study the mechanism and stereoselectivity of the Diels-Alder reaction for structurally similar compounds, such as the reaction between cyclopentadiene and maleic anhydride (B1165640) to form 5-norbornene-2,3-dicarboxylic anhydride. latech.edu These studies reveal that the reaction proceeds through a concerted mechanism, but with distinct transition states for the formation of the endo and exo isomers. latech.edu
The calculations for the analogous anhydride system show that the endo pathway has a slightly lower activation energy barrier than the exo pathway (a difference of about 0.9 kcal·mol⁻¹). latech.edu This lower barrier for the endo transition state is consistent with the Alder-endo rule, which posits that the endo product is the kinetically favored product due to secondary orbital interactions between the diene and dienophile. The transition state geometry is characterized by the simultaneous formation of the two new carbon-carbon sigma bonds. Computational methods can precisely calculate the structures and energies of these transition states, which correspond to first-order saddle points on the potential energy surface. ucsb.edu
Table 6.2: Calculated Energy Barriers for the Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride (Data from a DFT study on 5-norbornene-2,3-dicarboxylic anhydride, serving as an analogue for the this compound synthesis) latech.edu
| Reaction Pathway | Transition State Energy Barrier (kcal·mol⁻¹) | Product Formed | Kinetic/Thermodynamic Product |
| Endo Path | Lower Barrier | endo-isomer | Kinetic |
| Exo Path | Higher Barrier (~0.9 kcal·mol⁻¹ higher than endo) | exo-isomer | Thermodynamic |
These computational findings explain the experimental observation that the Diels-Alder reaction typically yields the endo isomer as the major product under kinetic control (lower temperatures and shorter reaction times).
Investigation of Stereoisomeric Energetics and Conformations
This compound exists as two primary stereoisomers: endo and exo. The nitrile substituent can be oriented either towards the carbon-carbon double bond (endo) or away from it (exo). Computational methods are used to determine the relative thermodynamic stabilities of these isomers and to explore their conformational landscapes.
DFT calculations performed on analogous 2-substituted norbornenes, such as 5-norbornene-2-carboxylic acid and its anhydride, consistently show that the exo isomer is thermodynamically more stable than the endo isomer. latech.eduresearchgate.netsemanticscholar.orgscirp.org The greater stability of the exo isomer is attributed to reduced steric strain, as the substituent is positioned away from the bicyclic ring system. semanticscholar.orgscirp.org
While the endo isomer is the kinetic product of the Diels-Alder synthesis, thermal isomerization can convert it to the more stable exo form. latech.edu Computational studies on 5-norbornene-2,3-dicarboxylic anhydride predict that at elevated temperatures, the initially formed endo product will isomerize to favor the exo product under thermodynamic control. latech.edu This is consistent with experimental studies on related compounds where heating the endo isomer leads to an equilibrium mixture enriched in the exo form. researchgate.netsemanticscholar.org The relative reactivity of the isomers in subsequent reactions, such as polymerization, can also differ significantly, with the exo isomer often showing higher reactivity. rsc.org
Table 6.3: Relative Stability of Endo and Exo Isomers in Norbornene Derivatives Note: This table summarizes general findings from computational and experimental studies on analogous norbornene systems.
| Isomer | Relative Thermodynamic Stability | Typical Reason | Favored Under |
| endo | Less Stable | Increased steric hindrance | Kinetic Control |
| exo | More Stable | Reduced steric hindrance | Thermodynamic Control |
Molecular Dynamics Simulations for Polymerization and Polymer Properties
Molecular Dynamics (MD) simulations are a powerful computational technique for modeling the behavior of macromolecules over time, providing insights into the polymerization process and the bulk properties of the resulting polymers. researchgate.net While specific MD studies on poly(this compound) are limited, extensive research on vinyl-addition polynorbornenes provides a robust framework for understanding its potential properties. mdpi.comnih.gov One study noted that the strongly coordinating nitrile group can deactivate certain tungsten-based ROMP catalysts, which may explain the scarcity of polymerization data for this specific monomer. mdpi.com
For polynorbornenes in general, multiscale modeling approaches are often employed, where DFT calculations on small oligomers are used to refine classical force fields for large-scale MD simulations. mdpi.comnih.gov These simulations are crucial for predicting key material properties that are dependent on polymer chain dynamics and packing.
Key findings from MD simulations of polynorbornenes include:
Glass Transition Temperature (T_g): All-atom simulations of polynorbornene oligomers predict high glass transition temperatures, typically in the range of 550–600 K, which is a hallmark of their rigid backbone. mdpi.comnih.gov
Influence of Stereochemistry: MD simulations have revealed a strong link between the polymer's stereochemistry and its conformation. Chains with a meso (erythro-diisotactic) arrangement tend to form rigid, extended coils that result in an amorphous structure. In contrast, racemo (erythro-disyndiotactic) chains are predicted to form highly helical, tubular conformations that may promote crystalline ordering. mdpi.com
Mechanical and Adhesive Properties: The properties of polynorbornenes can be tuned by adding functional groups. While homopolynorbornene can be brittle with poor adhesion, functionalization can improve these characteristics. semanticscholar.orgpromerus.com MD simulations can model the effect of substituents, like the polar nitrile group, on chain packing, density, and intermolecular interactions, which in turn dictate mechanical strength and adhesive behavior.
Table 6.4: Polymer Properties of Unsubstituted Polynorbornene Predicted by Molecular Dynamics Simulations Note: These values are for the parent vinyl-addition polynorbornene and serve as a baseline for predicting the properties of substituted analogues like poly(this compound). mdpi.comnih.gov
| Property | Predicted Value/Behavior | Significance |
| Glass Transition Temperature (T_g) | 550 - 600 K | Indicates high thermal stability, suitable for high-performance applications. |
| Chain Conformation (meso) | Rigid, extended coils | Leads to amorphous bulk material. |
| Chain Conformation (racemo) | Helical, tubular | May lead to semi-crystalline material with different mechanical properties. |
| Melt State Structure | Liquid-like densities at high temperatures (e.g., 800 K) | Provides information for melt processing. |
Advanced Applications in Materials Science and Organic Synthesis
Chemical Intermediates in Complex Synthetic Pathways
Precursors for Polymerization and Macromolecular Synthesis
5-Norbornene-2-carbonitrile (B1293559) is a versatile monomer used in the synthesis of advanced polymers. innospk.com Its strained bicyclic structure and the presence of a reactive carbonitrile group make it a valuable precursor for various polymerization techniques, most notably Ring-Opening Metathesis Polymerization (ROMP) and addition polymerization.
In ROMP, catalysts such as those developed by Grubbs are employed to open the norbornene ring system, leading to the formation of polymers with high molecular weights and controlled polydispersity. umd.edu The nitrile functionality along the polymer backbone introduces polarity and can be further modified, allowing for the creation of materials with tailored properties. For instance, the hydrogenation of the polymer derived from this compound can yield polymers with different thermal and mechanical characteristics. chemicalbook.comsigmaaldrich.com
Addition polymerization of norbornene-type monomers, including this compound, can be achieved using palladium(0) or other Group 10 metal complexes as catalysts. google.comresearchgate.net This method results in saturated polymers with high glass transition temperatures and improved oxidative stability compared to their ROMP-derived counterparts. google.com The polymerization of this compound via addition reactions offers a pathway to tough, rigid materials with high modulus and impact strength. google.com
The copolymerization of this compound with other norbornene derivatives allows for the synthesis of macromolecules with a range of functionalities and properties. For example, copolymerizing with monomers containing carboxylic acid or ester groups can influence the solubility and reactivity of the resulting polymer. researchgate.net
Table 1: Polymerization of Norbornene Derivatives
| Polymerization Method | Monomer(s) | Catalyst System | Key Findings | Reference(s) |
| Ring-Opening Metathesis Polymerization (ROMP) | Norbornene (NOR), 5-norbornene-2,3,-dicarboxylic acid bis trimethylsilyl (B98337) ester (NORCOOTMS) | Grubbs's catalyst | Polymerizing the bulkier monomer first resulted in lower polydispersity indices (PDIs) for the diblock copolymers. | umd.edu |
| Addition Polymerization | Norbornene, 2-methoxycarbonyl-5-norbornene | Pd(dibenzylideneacetone)2 / [CPh3][B(C6F5)4] / P(C6H11)3 | The endo-isomer of 2-methoxycarbonyl-5-norbornene was consumed preferentially. Molecular weight was dependent on reaction temperature. | researchgate.net |
| Addition Polymerization | Norbornene-type monomers | (π-allyl)palladium(triflate)(trialkylphosphine) derivative | Produced tough, rigid polymers with high modulus and impact strength. | google.com |
Role in Advanced Crosslinking Methodologies
The unique reactivity of the norbornene moiety in this compound makes it a key component in advanced crosslinking strategies, particularly in the fields of biomaterials and polymer chemistry.
Bioorthogonal Crosslinking Reactions (e.g., Nitrile Oxide-Norbornene Cycloaddition)
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The nitrile oxide-norbornene cycloaddition is a prime example of such a reaction and has been successfully employed for the formation of hydrogels. nih.gov
In this reaction, a nitrile oxide, which can be generated in situ, rapidly and smoothly reacts with a norbornene-functionalized molecule. nih.govnih.gov This cycloaddition is highly efficient and proceeds under physiological conditions without the need for a catalyst, making it ideal for encapsulating cells and creating biocompatible materials. nih.gov The reaction between tetrazine and norbornene is another widely used bioorthogonal ligation for hydrogel formation, offering rapid crosslinking at ambient temperatures. acs.orgsemanticscholar.org
This methodology has been used to crosslink various polymers, including polyethylene (B3416737) glycol (PEG) and gelatin, to form hydrogels with robust physical properties. nih.govacs.orgsemanticscholar.org The ability to form these networks in the presence of biological molecules has opened up applications in tissue engineering and drug delivery. acs.orgsemanticscholar.org
Formation of Functionalized Hydrogels
This compound and its derivatives are instrumental in the creation of functionalized hydrogels with tunable properties. By incorporating norbornene moieties into polymer backbones like gelatin or PEG, materials can be created that are amenable to crosslinking through various chemistries. nih.govnih.gov
One of the most common methods is thiol-norbornene photopolymerization. nih.govnih.gov In this process, a polymer functionalized with norbornene groups is mixed with a thiol-containing crosslinker. Upon exposure to UV or visible light in the presence of a photoinitiator, a rapid step-growth polymerization occurs, forming a hydrogel network. nih.gov This method allows for spatiotemporal control over the crosslinking process.
The resulting hydrogels can be designed to be biodegradable by incorporating hydrolytically labile ester linkages. nih.govchienchilin.org For instance, using carbic anhydride (B1165640) to introduce the norbornene group onto a PEG backbone results in hydrogels that are more susceptible to hydrolytic degradation. nih.govacs.org This tunability of degradation is crucial for applications in tissue engineering, where the scaffold should degrade as new tissue is formed.
Furthermore, the nitrile group on the original monomer can be chemically modified either before or after polymerization to introduce other functionalities, such as amines, which can then be used for further bioconjugation. rsc.org This versatility allows for the creation of hydrogels with specific cell-adhesive properties or the ability to release therapeutic agents.
Table 2: Functional Hydrogel Formation Using Norbornene Derivatives
| Hydrogel System | Crosslinking Chemistry | Key Features | Application(s) | Reference(s) |
| Gelatin-Norbornene (GelNB) | Thiol-Norbornene Photopolymerization | UV light-initiated crosslinking, orthogonal reactivity. | 3D Bioprinting, Biomedical Applications | nih.gov |
| PEG-Norbornene (PEGNB) | Thiol-Norbornene Photopolymerization | Tunable degradation by using different norbornene precursors (e.g., from carbic anhydride). | Drug Delivery, Tissue Engineering | nih.govchienchilin.org |
| Gelatin-Tetrazine (GelTz) and Gelatin-Norbornene (GelNb) | Tetrazine-Norbornene Ligation | Injectable, in situ crosslinking at ambient temperature, bioorthogonal. | Tissue Regeneration | semanticscholar.org |
| PEG-based Hydrogels | Nitrile Oxide-Norbornene Cycloaddition | Rapid (2-5 min) gelation under physiological conditions, catalyst-free. | 3D Cell Encapsulation, Bioengineering | nih.gov |
Q & A
Basic Research Questions
Q. What are the key safety considerations when handling 5-Norbornene-2-carbonitrile in laboratory settings?
- Methodological Answer :
- Ventilation : Use in well-ventilated areas or fume hoods to avoid inhalation of vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to irritant properties .
- Storage : Store in sealed containers at 0–6°C, away from oxidizers and ignition sources .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .
- Toxicity : Acute toxicity (LD50 intravenous in mice: 10 mg/kg) necessitates strict exposure controls .
Q. What spectroscopic methods are most effective for characterizing the structural isomerism of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR distinguish exo/endo isomers via chemical shifts of norbornene protons and nitrile groups .
- Infrared (IR) Spectroscopy : The C≡N stretch (~2200–2260 cm<sup>-1</sup>) confirms nitrile functionality .
- Mass Spectrometry (MS) : Molecular ion peaks (m/z 119.18) and fragmentation patterns validate molecular structure .
Q. In what synthetic pathways is this compound commonly employed as a precursor or intermediate?
- Methodological Answer :
- Cycloaddition Reactions : Acts as a dienophile in Diels-Alder reactions to synthesize bicyclic compounds .
- Functional Group Transformations : Nitrile groups can be reduced to amines or hydrolyzed to carboxylic acids for polymer precursors .
- Coordination Chemistry : Used to prepare metal-organic frameworks (MOFs) via nitrile-metal interactions .
Advanced Research Questions
Q. How do the toxicological profiles of this compound inform experimental design in in vivo studies?
- Methodological Answer :
- Dose Optimization : The low LD50 (10 mg/kg, intravenous in mice) requires sub-lethal dosing and staggered administration .
- Metabolic Pathways : Use LC-MS/MS to identify metabolites and assess bioaccumulation risks.
- Safety Protocols : Implement real-time air monitoring and emergency response plans for accidental exposure .
Q. What analytical methodologies are recommended for monitoring the thermal decomposition products of this compound under controlled conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Quantifies mass loss and identifies decomposition thresholds (>200°C) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects NOx and HCN emissions during pyrolysis .
- FTIR Spectroscopy : Monitors gas-phase decomposition products in real time .
Q. How should researchers address discrepancies in reported physicochemical properties of this compound across different studies?
- Methodological Answer :
- Replication Studies : Reproduce experiments under standardized conditions (e.g., purity >98%, controlled humidity) .
- Meta-Analysis : Cross-reference data from authoritative sources (e.g., NIST, TCI America) to identify outliers .
- Quantum Mechanical Calculations : Use DFT simulations to predict properties (e.g., dipole moments, solubility) and validate empirical data .
Q. What strategies are effective for reconciling new experimental data on this compound with conflicting historical literature reports?
- Methodological Answer :
- Critical Appraisal : Evaluate historical methods for biases (e.g., outdated instrumentation, uncalibrated protocols) .
- Data Triangulation : Combine XRD, NMR, and computational modeling to resolve structural ambiguities .
- Peer Review : Publish datasets with raw data and experimental logs to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
